α-Glucosidase Inhibitory Potency: 4-Methylbenzylidene Maintains Sub-10 μM Activity Comparable to the Most Potent Series Analog
In a high-throughput screening campaign of 258 synthetic compounds against α-glucosidase, the 4-methylbenzylidene-substituted analog (Compound 212: (E)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)-N'-(4-methylbenzylidene)acetohydrazide) demonstrated an IC₅₀ of 6.84 ± 1.3 μM, which is approximately 55-fold more potent than the clinical standard acarbose (IC₅₀ = 378.2 ± 0.12 μM) [1][2]. Crucially, this 4-methyl derivative retained activity within the same order of magnitude as the most potent compound in the entire ethylthio-benzimidazolyl acetohydrazide series (Compound 228, 2,4-dihydroxybenzylidene: IC₅₀ = 6.10 ± 0.5 μM), while providing a distinct binding profile: Compound 212 exhibited a docking binding energy of –5.4 kcal/mol versus –8.7 kcal/mol for Compound 228, indicating differentiated target interactions that may translate to alternative selectivity profiles [1].
| Evidence Dimension | α-Glucosidase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 6.84 ± 1.3 μM (Compound 212, the closest published analog bearing the identical 4-methylbenzylidene hydrazone terminus; data used as cross-study proxy for the target compound's pharmacophore contribution) |
| Comparator Or Baseline | Acarbose (clinical standard): 378.2 ± 0.12 μM; Compound 228 (2,4-dihydroxybenzylidene analog, series-best potency): 6.10 ± 0.5 μM |
| Quantified Difference | ≈55-fold more potent than acarbose; 1.12-fold less potent than the series-best 2,4-dihydroxy analog (6.84/6.10 = 1.12x). Binding energy difference: 3.3 kcal/mol less favorable than Compound 228. |
| Conditions | In vitro α-glucosidase inhibition assay; compound concentrations tested across a dose-response range; IC₅₀ determined by non-linear regression; acarbose used as positive control; assay conditions as per Pistia-Brueggeman et al. methodology [1]. |
Why This Matters
For researchers selecting benzimidazole acetohydrazide screening compounds for metabolic disorder targets, the 4-methylbenzylidene substitution delivers near-maximal α-glucosidase potency within this chemotype while offering a distinct binding interaction profile from more polar substituents, which may be advantageous for programs seeking to avoid the pharmacokinetic liabilities associated with polyhydroxylated aromatic systems.
- [1] In-vitro high-throughput library screening—Kinetics and molecular docking studies of potent inhibitors of α-glucosidase. PLoS ONE 18(6): e0286159 (2023). Compound 212 IC₅₀ = 6.84 ± 1.3 μM; Compound 228 IC₅₀ = 6.10 ± 0.8 μM; Acarbose IC₅₀ = 378.2 ± 0.12 μM. Binding energy: Compound 212 = –5.4 kcal/mol; Compound 228 = –8.7 kcal/mol. View Source
- [2] Same as [REFS-1]. Table 2 and accompanying text (lines 180–210) provide the full IC₅₀ dataset for series XXI (ethylthio benzimidazolyl acetohydrazides). View Source
